molecular formula C42H26N8O9 B11544382 4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole

4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole

Cat. No.: B11544382
M. Wt: 786.7 g/mol
InChI Key: BWDHDJSMTFGKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE is a complex organic molecule characterized by multiple nitrophenyl and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of nitrophenyl groups through nitration reactions. The phenoxy linkage is then formed via etherification reactions. Each step requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted imidazole or phenoxy derivatives.

Scientific Research Applications

5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic groups.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE involves its interaction with molecular targets such as DNA or proteins. The nitrophenyl groups can participate in electron transfer reactions, while the imidazole groups can form hydrogen bonds with biological molecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trinitrophenylimidazole
  • 4,5-Dinitrophenylimidazole
  • 2,4-Dinitrophenylphenoxyimidazole

Uniqueness

5-(4-{4-[2,5-BIS(4-NITROPHENYL)-1H-IMIDAZOL-4-YL]PHENOXY}PHENYL)-2,4-BIS(4-NITROPHENYL)-1H-IMIDAZOLE: is unique due to its multiple nitrophenyl and imidazole groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific molecular interactions, such as in the development of advanced materials or therapeutic agents.

Properties

Molecular Formula

C42H26N8O9

Molecular Weight

786.7 g/mol

IUPAC Name

4-[4-[4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy]phenyl]-2,5-bis(4-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C42H26N8O9/c51-47(52)31-13-1-25(2-14-31)37-39(45-41(43-37)29-5-17-33(18-6-29)49(55)56)27-9-21-35(22-10-27)59-36-23-11-28(12-24-36)40-38(26-3-15-32(16-4-26)48(53)54)44-42(46-40)30-7-19-34(20-8-30)50(57)58/h1-24H,(H,43,45)(H,44,46)

InChI Key

BWDHDJSMTFGKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.